
4-(Trifluoromethyl)cubane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. The addition of a trifluoromethyl group and a carboxylic acid functional group further enhances its chemical properties, making it a subject of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cubane-1-carboxylic acid involves multiple steps, starting from simpler cubane derivatives.
Industrial Production Methods: While large-scale industrial production methods are not extensively documented, the use of flow electrochemical conditions has been suggested for the upscaling of cubane derivatives. This method allows for the efficient and controlled synthesis of the compound under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism by which 4-(Trifluoromethyl)cubane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to specific targets .
Comparación Con Compuestos Similares
Cubane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methylcubane-1-carboxylic acid: Substitution of the trifluoromethyl group with a methyl group alters its reactivity and applications
Uniqueness: 4-(Trifluoromethyl)cubane-1-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Fórmula molecular |
C10H7F3O2 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-4-1-5(9)3-6(9)2(4)8(1,3)7(14)15/h1-6H,(H,14,15) |
Clave InChI |
CSEJTSYWSALBDK-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1(C5C2C3(C45)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


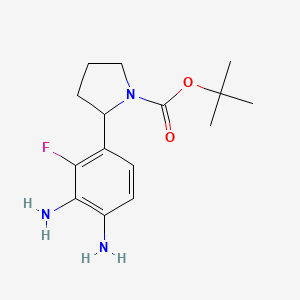
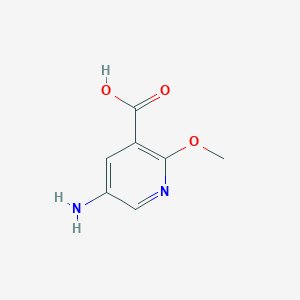
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
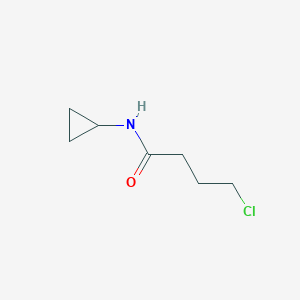
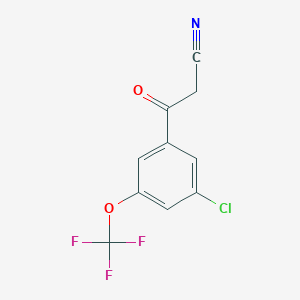
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
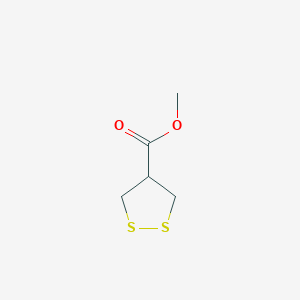
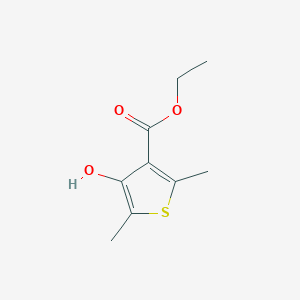
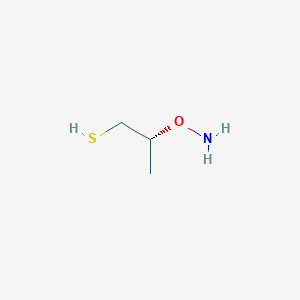
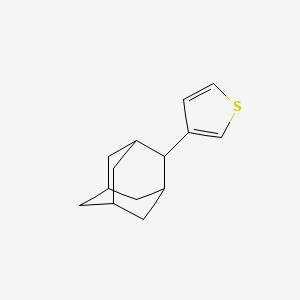
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
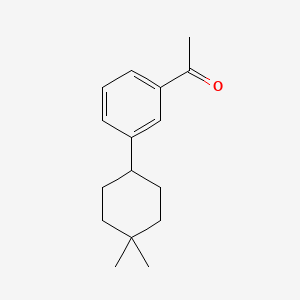
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
